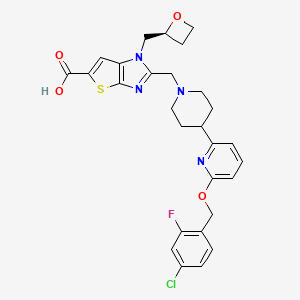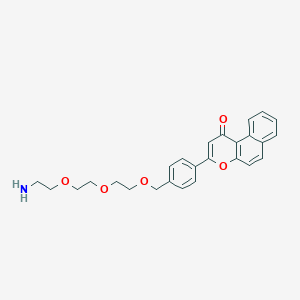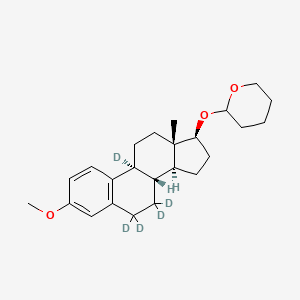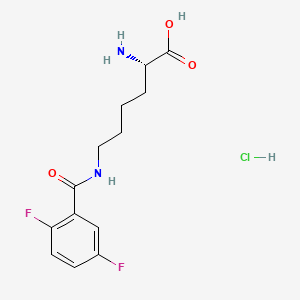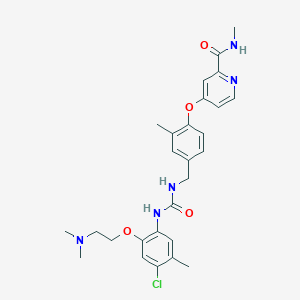
Ddr2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ddr2-IN-1 is a potent inhibitor of the discoidin domain receptor 2 (DDR2), a type of receptor tyrosine kinase. This compound has shown significant potential in scientific research, particularly in the study of osteoarthritis and various cancers. The chemical structure of this compound is characterized by its molecular formula C27H32ClN5O4 and a molecular weight of 526.03 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ddr2-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
Ddr2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Ddr2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DDR2 and its effects on various chemical pathways.
Biology: Employed in cellular studies to understand the role of DDR2 in cell signaling, proliferation, and migration.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as osteoarthritis, cancer, and fibrotic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DDR2 .
作用機序
Ddr2-IN-1 exerts its effects by inhibiting the activity of DDR2, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the active site of DDR2, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion. The primary molecular targets include the kinase domain of DDR2 and associated signaling proteins .
類似化合物との比較
Similar Compounds
DDR1-IN-1: Another inhibitor targeting DDR1, a closely related receptor tyrosine kinase.
DDR-IN-2: A compound with a similar mode of action but different structural features.
DDR1-IN-2: A selective inhibitor of DDR1 with distinct chemical properties
Uniqueness
Ddr2-IN-1 is unique due to its high selectivity for DDR2 over other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying DDR2-specific pathways and developing targeted therapies. Additionally, its potent inhibitory activity at low concentrations (IC50 of 26 nM) sets it apart from other similar compounds .
特性
分子式 |
C27H32ClN5O4 |
|---|---|
分子量 |
526.0 g/mol |
IUPAC名 |
4-[4-[[[4-chloro-2-[2-(dimethylamino)ethoxy]-5-methylphenyl]carbamoylamino]methyl]-2-methylphenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O4/c1-17-13-22(25(15-21(17)28)36-11-10-33(4)5)32-27(35)31-16-19-6-7-24(18(2)12-19)37-20-8-9-30-23(14-20)26(34)29-3/h6-9,12-15H,10-11,16H2,1-5H3,(H,29,34)(H2,31,32,35) |
InChIキー |
YKRARSYSXDHLJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)OCCN(C)C)NC(=O)NCC2=CC(=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


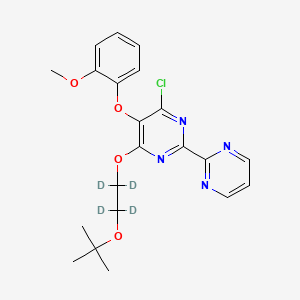

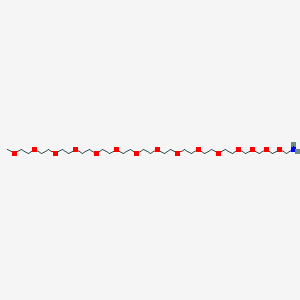
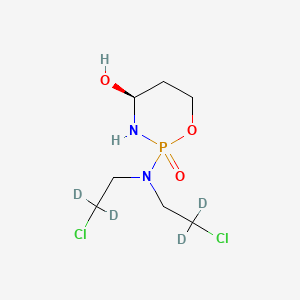
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
